molecular formula C18H15BrN2O2 B13125421 5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one CAS No. 63065-64-5

5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one

Cat. No.: B13125421
CAS No.: 63065-64-5
M. Wt: 371.2 g/mol
InChI Key: URYHRNHPFOUFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-ethoxy-6-phenyl-[3,3’-bipyridin]-4(1H)-one is a complex organic compound with a unique structure that includes bromine, ethoxy, and phenyl groups attached to a bipyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxy-6-phenyl-[3,3’-bipyridin]-4(1H)-one typically involves multi-step organic reactions. One common method includes the bromination of 2-ethoxy-6-phenyl-[3,3’-bipyridin]-4(1H)-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-6-phenyl-[3,3’-bipyridin]-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-2-ethoxy-6-phenyl-[3,3’-bipyridin]-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-6-phenyl-[3,3’-bipyridin]-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-6-phenyl-[3,3’-bipyridin]-4(1H)-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2-methoxy-6-phenyl-[3,3’-bipyridin]-4(1H)-one: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.

Uniqueness

5-Bromo-2-ethoxy-6-phenyl-[3,3’-bipyridin]-4(1H)-one is unique due to the presence of both bromine and ethoxy groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.

Properties

CAS No.

63065-64-5

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

5-bromo-2-ethoxy-6-phenyl-3-pyridin-3-yl-1H-pyridin-4-one

InChI

InChI=1S/C18H15BrN2O2/c1-2-23-18-14(13-9-6-10-20-11-13)17(22)15(19)16(21-18)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,21,22)

InChI Key

URYHRNHPFOUFDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)C(=C(N1)C2=CC=CC=C2)Br)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.